molecular formula C14H16Cl2N2O2S B3406889 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide CAS No. 431884-82-1

2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide

Cat. No.: B3406889
CAS No.: 431884-82-1
M. Wt: 347.3 g/mol
InChI Key: QSBWCOKUQVPGGA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorophenyl backbone linked to a 2,6-dimethylmorpholine-4-carbothioyl group. The morpholine ring introduces both oxygen and sulfur atoms, contributing to unique electronic and steric properties. Crystallographic studies using tools like SHELXL and Mercury () have been critical in resolving its three-dimensional structure, particularly in analyzing bond angles, torsional conformations, and packing patterns.

Properties

IUPAC Name

2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S/c1-8-6-18(7-9(2)20-8)14(21)17-13(19)11-4-3-10(15)5-12(11)16/h3-5,8-9H,6-7H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBWCOKUQVPGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,6-dimethylmorpholine-4-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted benzamides.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,4-Dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,6-dimethylmorpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Electronic and Steric Effects

  • The carbothioyl group in the target compound may increase electron-withdrawing effects compared to the tertiary amine in the analogue, altering reactivity in nucleophilic substitutions or hydrogen bonding .

Crystallographic and Packing Behavior

  • Mercury CSD 2.0 () enables comparative analysis of crystal packing. The morpholine-carbothioyl group likely forms distinct hydrogen bonds (e.g., S···H-N or O···H-Cl interactions) versus the cyclohexyl analogue’s amine-mediated interactions.
  • SHELXL refinements () could reveal differences in thermal displacement parameters, suggesting variances in lattice stability or dynamic disorder.

Regulatory and Bioactivity Considerations

  • Structural differences, such as chlorine positioning and substituent bulk, may modulate receptor binding or metabolic stability. For instance, the 3,4-dichloro configuration in the analogue could enhance planar stacking in aromatic interactions, whereas the 2,4-dichloro arrangement may favor orthogonal binding modes.

Methodologies for Comparative Analysis

Computational and Experimental Tools

  • SHELX Suite (): Critical for refining crystal structures and comparing bond lengths (e.g., C-S in carbothioyl vs. C-N in dimethylamino groups) and torsional angles.
  • Mercury CSD 2.0 () : Facilitates void analysis, hydrogen-bond networks, and packing similarity calculations. For example, the morpholine derivative may exhibit tighter packing due to S-mediated interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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